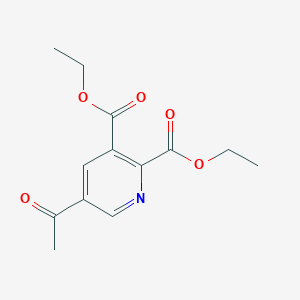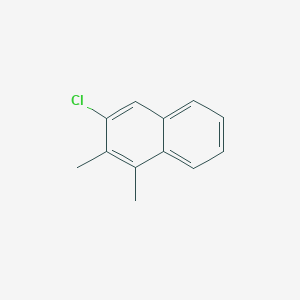
3-Chloro-1,2-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2-dimethylnaphthalene typically involves the chlorination of 1,2-dimethylnaphthalene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1,2-dimethylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 1,2-dimethylnaphthalene.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: 1,2-Dimethylnaphthalene.
Substitution: Hydroxylated or aminated derivatives of 1,2-dimethylnaphthalene.
Applications De Recherche Scientifique
3-Chloro-1,2-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Chloro-1,2-dimethylnaphthalene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. The electron-withdrawing nature of the chlorine atom makes the ring more susceptible to nucleophilic attack, facilitating the substitution process.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-methylnaphthalene
- 2-Chloro-1-methylnaphthalene
- 1,2-Dichloronaphthalene
Comparison: 3-Chloro-1,2-dimethylnaphthalene is unique due to the specific positioning of the chlorine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles.
Propriétés
Numéro CAS |
114713-14-3 |
|---|---|
Formule moléculaire |
C12H11Cl |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3-chloro-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7H,1-2H3 |
Clé InChI |
YEMQHSYJQWJHSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C12)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


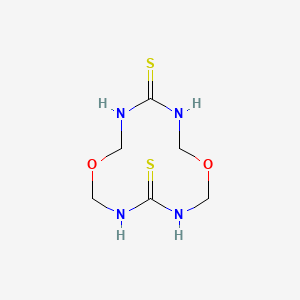
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

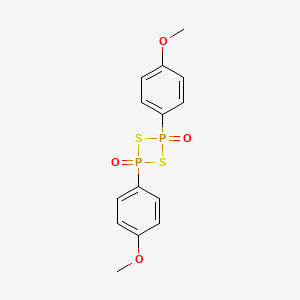
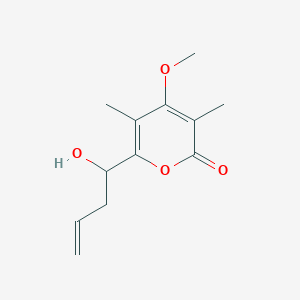





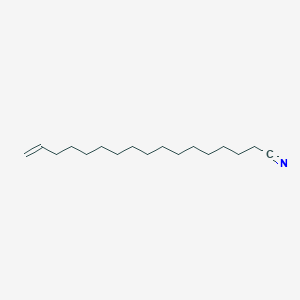
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
